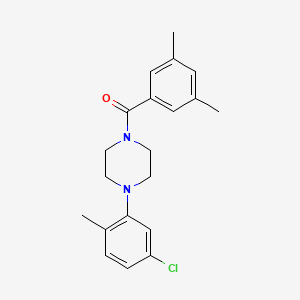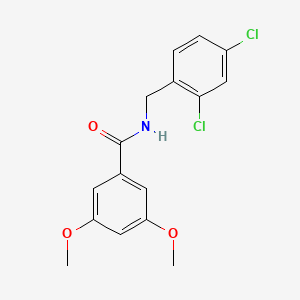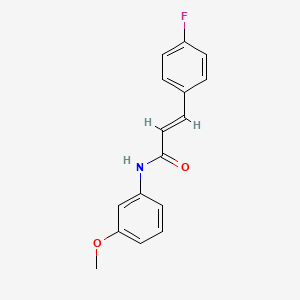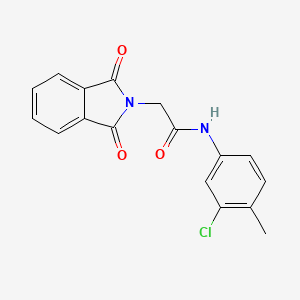
1-(5-chloro-2-methylphenyl)-4-(3,5-dimethylbenzoyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(5-chloro-2-methylphenyl)-4-(3,5-dimethylbenzoyl)piperazine, also known as CDMB-PZ, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CDMB-PZ belongs to a class of compounds known as piperazines and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential future directions.
作用机制
The mechanism of action of 1-(5-chloro-2-methylphenyl)-4-(3,5-dimethylbenzoyl)piperazine involves its ability to bind to and modulate the activity of various receptors in the body, such as the serotonin and dopamine receptors. 1-(5-chloro-2-methylphenyl)-4-(3,5-dimethylbenzoyl)piperazine has been shown to increase the levels of serotonin and dopamine in the brain, which are neurotransmitters that are involved in regulating mood, appetite, and sleep.
Biochemical and Physiological Effects:
1-(5-chloro-2-methylphenyl)-4-(3,5-dimethylbenzoyl)piperazine has been shown to have various biochemical and physiological effects, such as increasing the levels of serotonin and dopamine in the brain, inducing apoptosis in cancer cells, and reducing anxiety and depression in animal models.
实验室实验的优点和局限性
The advantages of using 1-(5-chloro-2-methylphenyl)-4-(3,5-dimethylbenzoyl)piperazine in lab experiments include its ability to selectively target specific receptors in the body, its low toxicity, and its potential therapeutic applications in various fields of medicine. However, the limitations of using 1-(5-chloro-2-methylphenyl)-4-(3,5-dimethylbenzoyl)piperazine in lab experiments include its limited solubility in water and its potential interactions with other drugs.
未来方向
There are several potential future directions for the study of 1-(5-chloro-2-methylphenyl)-4-(3,5-dimethylbenzoyl)piperazine, such as further investigating its mechanism of action, exploring its potential therapeutic applications in various fields of medicine, and developing new derivatives of 1-(5-chloro-2-methylphenyl)-4-(3,5-dimethylbenzoyl)piperazine with improved pharmacological properties. Additionally, 1-(5-chloro-2-methylphenyl)-4-(3,5-dimethylbenzoyl)piperazine could be studied for its potential use in combination therapy with other drugs to enhance its therapeutic effects.
合成方法
The synthesis of 1-(5-chloro-2-methylphenyl)-4-(3,5-dimethylbenzoyl)piperazine involves the reaction of 5-chloro-2-methylphenylamine with 3,5-dimethylbenzoyl chloride in the presence of a base, such as triethylamine or pyridine. The resulting product is then treated with piperazine to yield 1-(5-chloro-2-methylphenyl)-4-(3,5-dimethylbenzoyl)piperazine.
科学研究应用
1-(5-chloro-2-methylphenyl)-4-(3,5-dimethylbenzoyl)piperazine has been studied for its potential therapeutic applications in various fields of medicine, such as cancer research, neurology, and psychiatry. In cancer research, 1-(5-chloro-2-methylphenyl)-4-(3,5-dimethylbenzoyl)piperazine has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. In neurology, 1-(5-chloro-2-methylphenyl)-4-(3,5-dimethylbenzoyl)piperazine has been studied for its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. In psychiatry, 1-(5-chloro-2-methylphenyl)-4-(3,5-dimethylbenzoyl)piperazine has been studied for its potential use in treating anxiety and depression.
属性
IUPAC Name |
[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-(3,5-dimethylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O/c1-14-10-15(2)12-17(11-14)20(24)23-8-6-22(7-9-23)19-13-18(21)5-4-16(19)3/h4-5,10-13H,6-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXZAGXAPKZAFRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)C3=CC(=CC(=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-methyl-3-(2-oxo-2-phenylethoxy)-6H-benzo[c]chromen-6-one](/img/structure/B5844957.png)
![3-(2-chlorophenyl)-5-methyl-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}-4-isoxazolecarboxamide](/img/structure/B5844965.png)
![2-{[(2,5-dimethylphenoxy)acetyl]amino}benzamide](/img/structure/B5844966.png)




![N-(4-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]amino}phenyl)acetamide](/img/structure/B5845002.png)


![1-acetyl-4-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B5845022.png)
![5-acetyl-4,4,8-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B5845034.png)
![N-cyclopentyl-N'-[2-(1H-indol-3-yl)ethyl]thiourea](/img/structure/B5845053.png)
